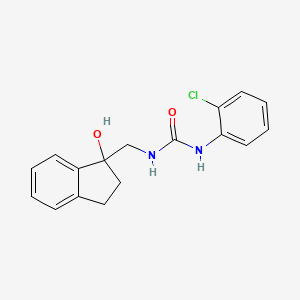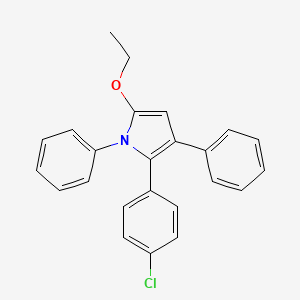
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole, also known as CEP, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrrole derivative that has shown promise in various applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of histone deacetylases and heat shock protein 90, both of which are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole in lab experiments include its unique chemical structure and its potential for use in cancer and neurodegenerative disease research. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research involving 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole. One area of interest is the development of more potent and selective this compound derivatives for use in cancer and neurodegenerative disease research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of diphenylamine and subsequent cyclization. This process yields this compound as a white or light yellow powder.
Scientific Research Applications
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-1,3-diphenylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO/c1-2-27-23-17-22(18-9-5-3-6-10-18)24(19-13-15-20(25)16-14-19)26(23)21-11-7-4-8-12-21/h3-17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVUGQWNVRZEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

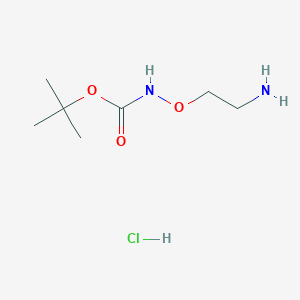

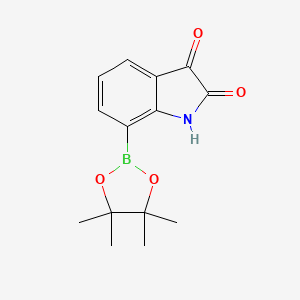

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
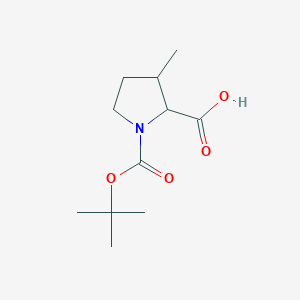
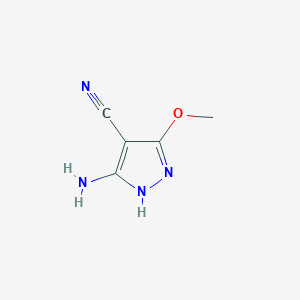
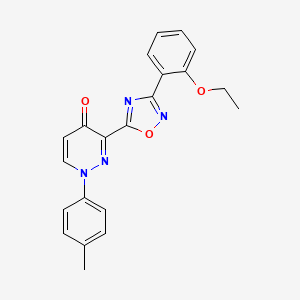
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)
